Z-Trp-Ala-OH

説明

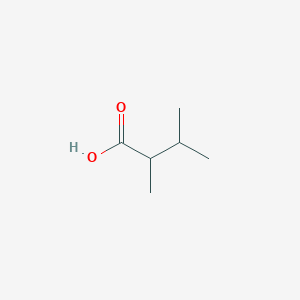

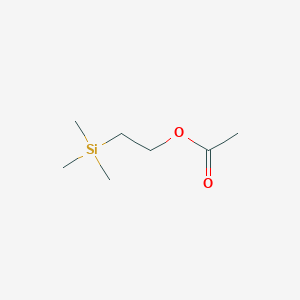

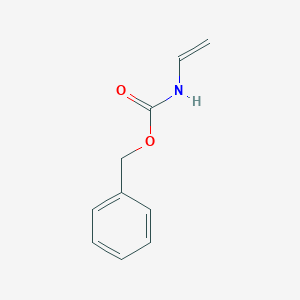

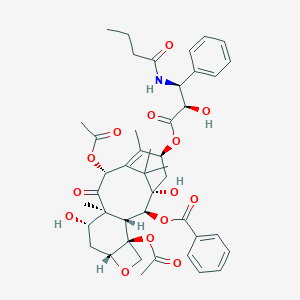

Z-Trp-Ala-OH, also known as Z-ALA-TRP-OH, is a chemical compound with the molecular formula C22H23N3O5 and a molecular weight of 409.44 . It appears as a white powder .

Synthesis Analysis

The synthesis of Z-Trp-Ala-OH involves complex chemical reactions. A study suggests that the preparation of such peptides is achieved in solution and on solid phase directly from the corresponding sequences having an iodo-aryl amino acid through an intramolecular palladium-catalysed C–H activation process . Another source suggests a multi-step reaction with 2 steps involving SOCl2/tetrahydrofuran and 85 percent/Et3N/acetonitrile; H2O .科学的研究の応用

Proline Cis-Trans Isomerization in Oligopeptides : NMR studies revealed that substituting Ala with Trp in oligopeptides slows the rate of proline cis-trans interconversion. This implies a role for Z-Trp-Ala-OH in studying protein folding kinetics (Grathwohl & Wüthrich, 1981).

Synthesis in Food Industry : A study on green technologies for producing high-solubility, low-toxicity compounds in the food industry noted the synthesis of Z-Ala-Phe from Z-Ala-OH, indicating potential applications for Z-Trp-Ala-OH in similar processes (Ungaro et al., 2015).

Protein Adsorption Studies : Research on the adsorption of proteins modified with tryptophan-rich peptides, such as Z-Trp-Ala-OH, provides insights into the block copolymer nature of these proteins and their interaction with surfaces (Malmsten & Veide, 1996).

HPLC Racemization Test : HPLC tests using tryptophan peptides, including Z-Trp-Ala-OH, have been developed to monitor racemization in peptide synthesis, demonstrating its utility in analytical chemistry (Griehl, Weigt, & Jeschkeit, 1994).

Structural Studies in Peptide Synthesis : The synthesis and X-ray diffraction analysis of Z-L-Ala-DL-(alpha Me)Trp-NH2 dipeptides suggest potential uses for Z-Trp-Ala-OH in exploring peptide structures (Formaggio et al., 2009).

Fluorescent Dye and Amino Acid Interaction : A study on the interaction of fluorescent pyrylium dyes with amino acids found that Z-Trp-OH strongly quenches the emission of these molecules, indicating potential applications in fluorescence studies (Beltrán et al., 2020).

Peptide Synthesis Catalyzed by Pepsin : Research on peptide synthesis catalyzed by pepsin in organic solvents, including the formation of peptides such as Z-Ala-Ala-Trp-OH, suggests the relevance of Z-Trp-Ala-OH in enzymatic synthesis studies (Anisimova et al., 1994).

Self-Assembly of Modified Amino Acids : A study on the self-assembly of modified amino acids, including Z-Trp-OH, found well-defined structures like fibers and spherical assemblies, indicating applications in material science and novel material fabrication (Gour et al., 2021).

Safety and Hazards

The safety data sheet for Z-Trp-Ala-OH suggests that it should be used only for R&D and not for medicinal, household, or other use . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should be collected and arranged for disposal in suitable and closed containers .

特性

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(21(27)28)24-20(26)19(11-16-12-23-18-10-6-5-9-17(16)18)25-22(29)30-13-15-7-3-2-4-8-15/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRFCJEJWEXLU-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)